2,2-dibromo-1-(5-chloro-2-nitrophenyl)ethanone
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Overview
Description
2,2-Dibromo-1-(5-chloro-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H4Br2ClNO3. It is a halogenated derivative of ketones and is known for its unique chemical properties and reactivity. This compound is used in various scientific research applications due to its distinct structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(5-chloro-2-nitrophenyl)ethanone typically involves the bromination of 2-chloro-5-nitroacetophenone. The reaction is carried out in the presence of bromine and a suitable solvent such as chloroform or dioxane. The reaction conditions include maintaining the temperature at room temperature and ensuring the reaction mixture is stirred continuously to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(5-chloro-2-nitrophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Major Products Formed
Substitution: Formation of 2-hydroxy-1-(5-chloro-2-nitrophenyl)ethanone or 2-amino-1-(5-chloro-2-nitrophenyl)ethanone.
Reduction: Formation of 2,2-dibromo-1-(5-chloro-2-aminophenyl)ethanone.
Oxidation: Formation of 2,2-dibromo-1-(5-chloro-2-nitrophenyl)acetic acid
Scientific Research Applications
2,2-Dibromo-1-(5-chloro-2-nitrophenyl)ethanone is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions due to its reactive bromine atoms.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial properties.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2,2-dibromo-1-(5-chloro-2-nitrophenyl)ethanone involves its interaction with nucleophiles due to the presence of electrophilic bromine atoms. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro group also plays a role in the compound’s reactivity, participating in redox reactions and influencing the overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dibromo-1-(4-nitrophenyl)ethanone
- 2,2-Dibromo-1-(3-nitrophenyl)ethanone
- 2,2-Dibromo-1-(2-methylphenyl)ethanone
Uniqueness
2,2-Dibromo-1-(5-chloro-2-nitrophenyl)ethanone is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and make it a versatile compound in synthetic chemistry. The nitro group further adds to its distinct chemical properties, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C8H4Br2ClNO3 |
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Molecular Weight |
357.38 g/mol |
IUPAC Name |
2,2-dibromo-1-(5-chloro-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2ClNO3/c9-8(10)7(13)5-3-4(11)1-2-6(5)12(14)15/h1-3,8H |
InChI Key |
NTMCVDPBZAFBDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C(Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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